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molecular formula C4H8O2 B1301973 (R)-(-)-Methyl glycidyl ether CAS No. 64491-70-9

(R)-(-)-Methyl glycidyl ether

Cat. No. B1301973
M. Wt: 88.11 g/mol
InChI Key: LKMJVFRMDSNFRT-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093238B2

Procedure details

A solution of 4-bromopyrazole (200 mg, 1.36 mmol) in methyl glycidyl ether (510 mg, 5.79 mmol) was heated at 100° C. for 70 minutes. After cooling to r.t., the excess methyl glycidyl ether was removed in vacuo to give the title compound (165 mg, 52%) as a clear yellow liquid. δH (CDCl3) 3.21-3.24 (1H, m), 3.31-3.35 (2H, m), 3.38 (3H, s), 4.08-4.30 (3H, m), 7.47-7.50 (2H, m). LCMS (ES+) 235, 237 (M+H)+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[CH2:7]([O:11][CH3:12])[CH:8]1[O:10][CH2:9]1>>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH2:9][CH:8]([OH:10])[CH2:7][O:11][CH3:12])[CH:6]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
510 mg
Type
reactant
Smiles
C(C1CO1)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess methyl glycidyl ether was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN(C1)CC(COC)O
Measurements
Type Value Analysis
AMOUNT: MASS 165 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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